molecular formula C20H20N4O2 B11142360 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11142360
M. Wt: 348.4 g/mol
InChI Key: YREDKHBDWDAYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both an indene and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzotriazinone Moiety: The benzotriazinone ring is usually formed via the reaction of an appropriate amine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the indene and benzotriazinone moieties through a suitable linker, such as a butanamide chain. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the benzotriazinone ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the benzotriazinone ring is activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety might yield indanone derivatives, while reduction of the benzotriazinone ring could produce a more saturated triazine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound might be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indene and benzotriazinone moieties could engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with their targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is the combination of these two distinct moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C20H20N4O2/c25-19(21-16-12-14-6-1-2-7-15(14)13-16)10-5-11-24-20(26)17-8-3-4-9-18(17)22-23-24/h1-4,6-9,16H,5,10-13H2,(H,21,25)

InChI Key

YREDKHBDWDAYOE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.